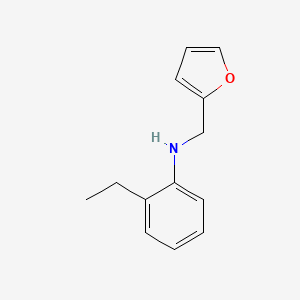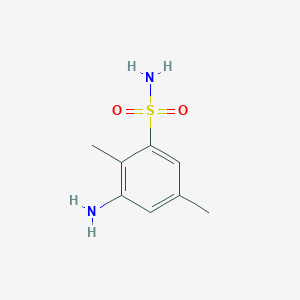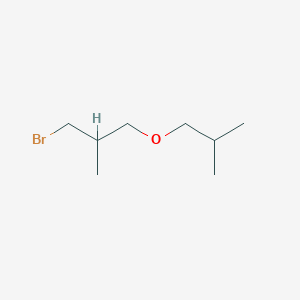
(But-3-yn-2-yl)(2,2-dimethylpropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(But-3-yn-2-yl)(2,2-dimethylpropyl)amine is an organic compound characterized by the presence of an alkyne group and a tertiary amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-2-yl)(2,2-dimethylpropyl)amine typically involves the reaction of but-3-yn-2-ol with 2,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the alcohol, followed by nucleophilic substitution to form the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(But-3-yn-2-yl)(2,2-dimethylpropyl)amine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Halogenated compounds and strong bases like sodium hydride are typical reagents.
Major Products
The major products formed from these reactions include various substituted amines, alkenes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (But-3-yn-2-yl)(2,2-dimethylpropyl)amine serves as a building block for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structural features can be exploited to interact with biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.
Wirkmechanismus
The mechanism by which (But-3-yn-2-yl)(2,2-dimethylpropyl)amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages that are useful in drug design and bioconjugation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(But-3-yn-1-yl)(2,2-dimethylpropyl)amine: Similar structure but with the alkyne group at a different position.
(But-3-yn-2-yl)(2,2-dimethylpropyl)ethylamine: Contains an additional ethyl group on the amine nitrogen.
2-Methylbut-3-yn-2-yl carbamate: A carbamate derivative with similar alkyne functionality.
Uniqueness
(But-3-yn-2-yl)(2,2-dimethylpropyl)amine is unique due to its specific positioning of the alkyne and amine groups, which can influence its reactivity and interactions with other molecules. This distinct structure allows for unique applications in synthesis and potential biological activity.
Eigenschaften
Molekularformel |
C9H17N |
|---|---|
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
N-but-3-yn-2-yl-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H17N/c1-6-8(2)10-7-9(3,4)5/h1,8,10H,7H2,2-5H3 |
InChI-Schlüssel |
GCJIJEIRTZCYLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#C)NCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



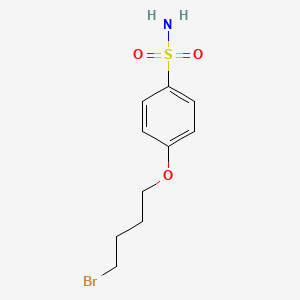
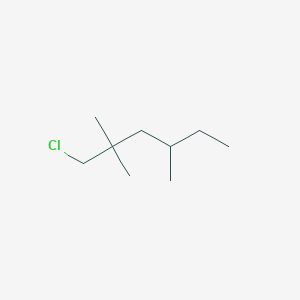

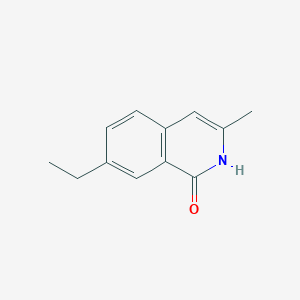
![4-[(2-Phenoxyethyl)amino]butanoic acid](/img/structure/B13196880.png)
![Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13196881.png)
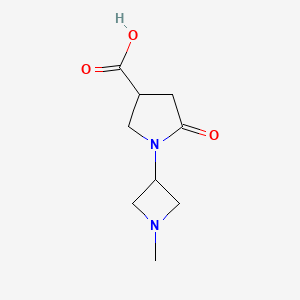
![(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13196902.png)
![4-Fluoro-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B13196903.png)
